molecular formula C16H18FN5OS B2672436 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1013774-58-7

4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2672436
CAS No.: 1013774-58-7
M. Wt: 347.41
InChI Key: CFHSYNKLQJTEJA-UHFFFAOYSA-N
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Description

4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through a condensation reaction involving hydrazine and a 1,3-diketone.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Functionalization: The ethyl and methoxy groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole would depend on its specific biological target. Generally, triazoles inhibit enzymes by binding to their active sites, disrupting normal cellular processes. This compound could interact with enzymes involved in cell wall synthesis in fungi or DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole with broad-spectrum antifungal activity.

    Itraconazole: Known for its use in treating fungal infections.

Uniqueness

What sets 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other triazoles. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSYNKLQJTEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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